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molecular formula C13H14N2OS B8565630 4-(4-(Thiazol-2-yl)phenyl)morpholine

4-(4-(Thiazol-2-yl)phenyl)morpholine

Cat. No. B8565630
M. Wt: 246.33 g/mol
InChI Key: JPGNTYHVCLHGGV-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of 4-morpholinobenzothioamide (2.22 g, 10 mmol) in EtOH (50 mL) were added 2-bromo-1,1-dimethoxyethane (1.69 g, 10 mmol) and p-toluenesulfonic acid (1.90 g, 10 mmol). The reaction mixture was heated at 95° C. overnight, then cooled to rt and filtered. The filter cake was dried to give the title compound as a yellow solid (2.00 g, 81%).
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:15]=[CH:14][C:10]([C:11](=[S:13])[NH2:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.Br[CH2:17][CH:18](OC)OC.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCO>[S:13]1[CH:18]=[CH:17][N:12]=[C:11]1[C:10]1[CH:9]=[CH:8][C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(C(N)=S)C=C1
Name
Quantity
1.69 g
Type
reactant
Smiles
BrCC(OC)OC
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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